molecular formula C9H7BrFNO B2744619 6-Bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one CAS No. 1858060-15-7

6-Bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one

Numéro de catalogue B2744619
Numéro CAS: 1858060-15-7
Poids moléculaire: 244.063
Clé InChI: SQULGSZBJQBKNN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“6-Bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one” is an intermediate used in the synthesis of benzolactams as dopamine D3 receptor ligands . It is also used in the synthesis of new, selective 3-aminopyrazole based MK2-inhibitors .


Synthesis Analysis

This compound is used as an intermediate in the synthesis of benzolactams, which are dopamine D3 receptor ligands . It is also used in the synthesis of new, selective 3-aminopyrazole based MK2-inhibitors .


Molecular Structure Analysis

The molecular formula of “6-Bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one” is C9H7BrFNO. Its molecular weight is 244.063.


Chemical Reactions Analysis

The compound is used in the synthesis of benzolactams as dopamine D3 receptor ligands . It is also used in the synthesis of new, selective 3-aminopyrazole based MK2-inhibitors .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 244.063. It has a high GI absorption and is BBB permeant . It is not a P-gp substrate . It is an inhibitor of CYP1A2 but not an inhibitor of CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Po/w (iLOGP) is 1.9 .

Applications De Recherche Scientifique

Antiviral Activity

6-Bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one: derivatives have been explored for their potential as antiviral agents. Indole derivatives, which share a similar structural motif, have shown inhibitory activity against influenza A and other viruses . The compound’s ability to bind with high affinity to multiple receptors makes it a promising candidate for the development of new antiviral drugs.

Anti-inflammatory Properties

The anti-inflammatory properties of indole derivatives suggest that EN300-3221967 could be utilized in the treatment of inflammatory diseases. By modulating key inflammatory pathways, this compound may help in reducing inflammation and associated symptoms in various conditions .

Anticancer Applications

Compounds with the 6-Bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one scaffold have been investigated for their therapeutic potential in cancer treatment. They have been used in the synthesis of benzolactams as dopamine D3 receptor ligands, which are relevant in cancer research . The compound’s interaction with cellular targets could lead to the development of novel anticancer agents.

Antimicrobial Effects

The structural similarity to indole derivatives, which possess antimicrobial activity, suggests that EN300-3221967 could serve as a scaffold for developing new antimicrobial agents. These could be particularly useful in combating drug-resistant strains of bacteria and other pathogens .

Neuropharmacological Relevance

Given its structural resemblance to compounds acting on dopamine receptors, EN300-3221967 could have significant neuropharmacological applications. It may be used in the synthesis of ligands for various neurotransmitter receptors, contributing to the treatment of neurological disorders .

Enzyme Inhibition

EN300-3221967: may act as an enzyme inhibitor, influencing various biochemical pathways. This property can be harnessed to regulate enzymes that are overactive in certain diseases, providing a therapeutic benefit .

Safety and Hazards

The compound is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Orientations Futures

The compound has potential applications in the synthesis of benzolactams as dopamine D3 receptor ligands and in the synthesis of new, selective 3-aminopyrazole based MK2-inhibitors . These inhibitors have been proven to inhibit intracellular phosphorylation of hsp27 as well as LPS-induced TNFα release in cells , suggesting potential applications in the treatment of diseases related to these biological processes.

Propriétés

IUPAC Name

6-bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFNO/c10-7-2-1-6-5(8(7)11)3-4-12-9(6)13/h1-2H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQULGSZBJQBKNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C(=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.